molecular formula C9H12IN B2518578 2-iodo-N-(propan-2-yl)aniline CAS No. 76465-01-5

2-iodo-N-(propan-2-yl)aniline

Cat. No.: B2518578
CAS No.: 76465-01-5
M. Wt: 261.106
InChI Key: LEQFLIHYPJQSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-(propan-2-yl)aniline is an organic compound with the molecular formula C₉H₁₂IN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the nitrogen atom is substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the iodination of N-(propan-2-yl)aniline. This process typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂), in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the second position of the aniline ring.

Another method involves the decarboxylative iodination of anthranilic acids. This transition-metal-free and base-free process uses potassium iodide (KI) and iodine (I₂) as halogen donors under oxygen atmosphere . This method is advantageous due to its high regioselectivity and functional-group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) and potassium cyanide (KCN).

    Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The nitro derivatives can be reduced back to the amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), dimethyl sulfoxide (DMSO), and acetonitrile.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine from nitro derivatives.

Scientific Research Applications

2-iodo-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug discovery and development. It may serve as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-iodo-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The isopropyl group enhances the lipophilicity of the molecule, facilitating its penetration through biological membranes.

In biological systems, the compound may interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-iodo-N-(propan-2-yl)aniline can be compared with other similar compounds, such as:

    2-iodoaniline: Lacks the isopropyl group, making it less lipophilic and potentially less bioavailable.

    N-(propan-2-yl)aniline: Lacks the iodine atom, reducing its ability to participate in halogen bonding and affecting its reactivity.

    2-bromo-N-(propan-2-yl)aniline: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the iodine atom and the isopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-iodo-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQFLIHYPJQSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76465-01-5
Record name 2-iodo-N-(propan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.